molecular formula C9H14O2S B6609894 ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate CAS No. 2866318-59-2

ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate

Cat. No. B6609894
CAS RN: 2866318-59-2
M. Wt: 186.27 g/mol
InChI Key: OMKRTVIHXCCWPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate, also known as EMSC, is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless liquid with a low melting point and a strong odor. EMSC has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. EMSC has also been used in the synthesis of a variety of polymers and other materials. EMSC has been studied for its potential applications in the fields of biotechnology, medicine, and materials science.

Scientific Research Applications

Ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has been used in a variety of scientific research applications. It has been used as a starting material for the synthesis of a variety of pharmaceuticals and agrochemicals. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been used in the synthesis of a variety of polymers and other materials. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has been studied for its potential applications in biotechnology, medicine, and materials science. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been used in the synthesis of a variety of dyes and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is not well understood. However, it is believed that ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is capable of forming covalent bonds with a variety of biomolecules, including proteins and nucleic acids. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also believed to interact with a variety of enzymes, including those involved in the metabolism of drugs and other substances. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also believed to be able to interact with a variety of receptors, including those involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate are not well understood. However, ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has been shown to have an inhibitory effect on the activity of a variety of enzymes, including those involved in the metabolism of drugs and other substances. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been shown to inhibit the growth of a variety of cells, including cancer cells. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate has also been shown to have an inhibitory effect on the activity of a variety of receptors, including those involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

The use of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate in laboratory experiments has a number of advantages. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a colorless liquid with a low melting point and a strong odor, which makes it easy to handle and store. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also relatively inexpensive and can be synthesized in a relatively short amount of time. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also a relatively stable compound, making it suitable for use in a variety of laboratory experiments.
However, there are also a number of limitations to the use of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate in laboratory experiments. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a relatively toxic compound and should be handled with caution. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is also a relatively volatile compound and may be difficult to handle in certain laboratory conditions. Finally, ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is a relatively reactive compound and may react with a variety of other compounds in the laboratory.

Future Directions

The potential applications of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate are vast and there are a number of potential future directions for research. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could be further studied for its potential applications in biotechnology, medicine, and materials science. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could also be further studied for its potential applications in the synthesis of a variety of pharmaceuticals, agrochemicals, and dyes. ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could also be further studied for its potential applications in the synthesis of a variety of polymers and other materials. Finally, ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate could be further studied for its potential applications in the regulation of cell growth and differentiation.

Synthesis Methods

The synthesis of ethyl 3-methylidene-1-(methylsulfanyl)cyclobutane-1-carboxylate is typically achieved by the reaction of ethyl 3-methyl-1-carboxylate and methylsulfanylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out at a temperature of 60-70°C and a pressure of 1-2 atm. The reaction produces a colorless liquid product with a strong odor. The product can be purified by distillation or recrystallization from a suitable solvent.

properties

IUPAC Name

ethyl 3-methylidene-1-methylsulfanylcyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2S/c1-4-11-8(10)9(12-3)5-7(2)6-9/h2,4-6H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKRTVIHXCCWPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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